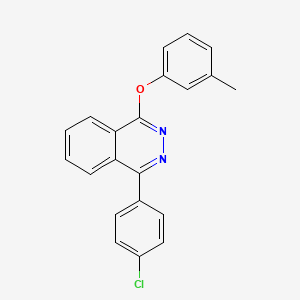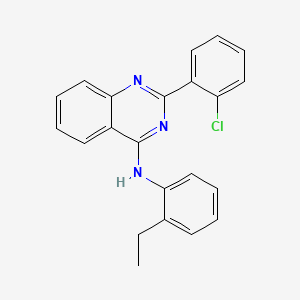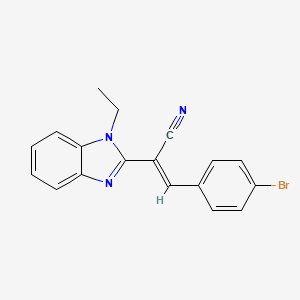![molecular formula C20H16ClFO3 B11654669 2-chloro-3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11654669.png)
2-chloro-3-[(2-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorophenol with 2-fluorobenzyl bromide in the presence of a base to form 2-chloro-3-[(2-fluorophenyl)methoxy]phenol. This intermediate is then subjected to cyclization under acidic conditions to yield the final chromenone structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromenones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-methoxyphenol
- 2-Chloro-N-(2-fluorophenyl)-3-methoxybenzamide
- 3-(2-Chloro-6-fluorobenzyl)oxy-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 2-chloro-3-[(2-fluorophenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one exhibits unique properties due to its specific structural arrangement. This includes enhanced biological activity, better binding affinity to molecular targets, and improved stability under various conditions .
Properties
Molecular Formula |
C20H16ClFO3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-chloro-3-[(2-fluorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H16ClFO3/c21-16-9-15-13-6-2-3-7-14(13)20(23)25-18(15)10-19(16)24-11-12-5-1-4-8-17(12)22/h1,4-5,8-10H,2-3,6-7,11H2 |
InChI Key |
QHRCQHSDXVNOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC=C4F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11654602.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11654604.png)

![(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654626.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11654630.png)

![2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654645.png)
![9-(3,4-Dimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11654650.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11654657.png)

![1-[(3-chlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11654664.png)
![[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B11654665.png)
